![molecular formula C9H16N2O3 B2649218 tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate CAS No. 2254135-66-3](/img/structure/B2649218.png)
tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives have been synthesized and evaluated as novel capsid assembly modulators of hepatitis B virus (HBV) . Among the derivatives, compound 27 (58031) and several analogs showed an activity of submicromolar EC50 against HBV and low cytotoxicities .
Synthesis Analysis
The synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine have been reported . Structure-activity relationship studies revealed a tolerance for an additional group at position 5 of 4-oxotetrahydropyrimidine .Chemical Reactions Analysis
The mechanism study indicates that compound 27 (58031) is a type II core protein allosteric modulator (CpAMs), which induces core protein dimers to assemble empty capsids with fast electrophoresis mobility in native agarose gel .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate derivatives are important intermediates in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) described a high-yield synthesis method for such derivatives, highlighting their role in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer.
Coupling Reactions for Compound Synthesis : The compound has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, as described by (Wustrow & Wise, 1991). This process is significant for creating a diverse array of chemical compounds.
X-ray Crystallography and Structural Analysis : Studies like the one conducted by (Didierjean et al., 2004) utilized X-ray crystallography to reveal the structural details of related compounds. Such studies are crucial for understanding the molecular conformation and properties of these compounds.
Synthesis and Transformation for Drug Development : Further research, such as that by (Moskalenko & Boev, 2014), focused on the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing the versatility of this compound in drug development processes.
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-oxo-1,3-diazinane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGBKHDICSEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.